molecular formula C19H22N2O4S B5304895 1-acetyl-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine

1-acetyl-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine

Cat. No. B5304895
M. Wt: 374.5 g/mol
InChI Key: IOOFZEAVFUBZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the imidazolidine family and has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of 1-acetyl-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in various biological processes. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-acetyl-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine has been found to have various biochemical and physiological effects. It has been reported to have antioxidant activity and to inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The advantages of using 1-acetyl-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine in lab experiments include its ease of synthesis and its potential applications in various fields. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on 1-acetyl-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine. One possible direction is to explore its potential use as a chiral auxiliary in asymmetric synthesis. Another direction is to further investigate its potential applications in the treatment of Alzheimer's disease and cancer. Additionally, more research is needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-acetyl-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine has been reported using various methods. One of the most common methods involves the reaction of 4-methoxybenzaldehyde, 4-methylbenzenesulfonyl chloride, and acetic anhydride in the presence of a base such as triethylamine. The reaction mixture is then heated to reflux for a few hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

1-acetyl-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine has been found to have various scientific research applications. It has been used as a building block for the synthesis of other compounds, such as imidazolidine derivatives with potential anticancer activity. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

1-[2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-4-10-18(11-5-14)26(23,24)21-13-12-20(15(2)22)19(21)16-6-8-17(25-3)9-7-16/h4-11,19H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOFZEAVFUBZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone

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